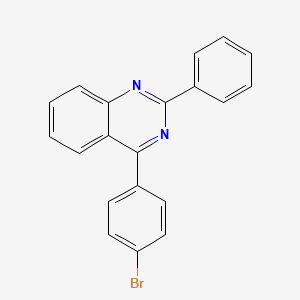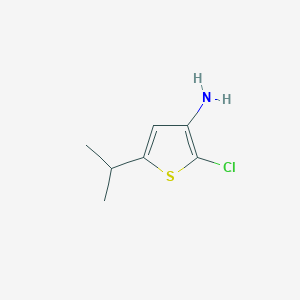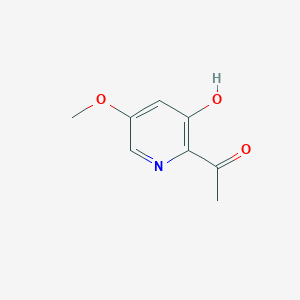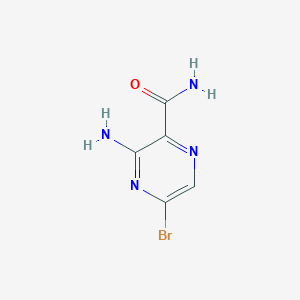
3-Amino-5-bromopyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromopyrazine-2-carboxamide: is a chemical compound with the molecular formula C5H5BrN4O . It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a carboxamide group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyrazine-2-carboxamide typically involves the bromination of 3-aminopyrazine-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Recrystallization from suitable solvents is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-bromopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Substituted Pyrazines: Formed through substitution reactions.
Biaryl Compounds: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-5-bromopyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: This compound has been investigated for its antimicrobial properties. Derivatives of 3-aminopyrazine-2-carboxamides have shown activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
Industry: In the materials science field, this compound is used in the synthesis of novel materials with specific electronic properties. It is also used in the development of new catalysts for chemical reactions .
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and the type of microorganism .
Comparación Con Compuestos Similares
- 3-Amino-6-bromopyrazine-2-carboxamide
- 3-Amino-2-cyano-6-bromopyrazine
- 3-Amino-5-bromopyridine-2-carboxamide
Comparison: 3-Amino-5-bromopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom at the 5-position and the carboxamide group at the 2-position can influence its reactivity and interaction with biological targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H5BrN4O |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
3-amino-5-bromopyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5BrN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |
Clave InChI |
QIYQZKJVKRRUEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C(=O)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
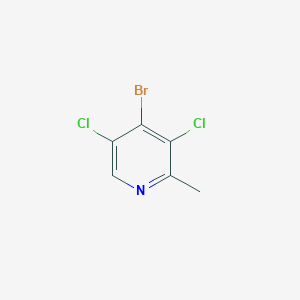
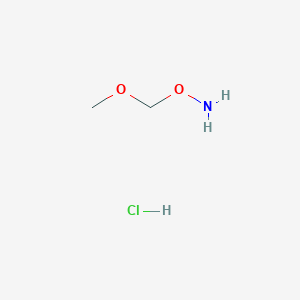


![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)

![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
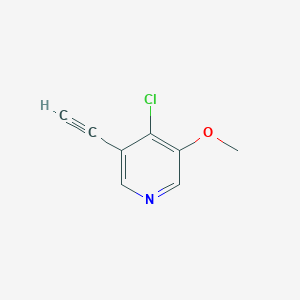
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
